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Compound of Interest

Compound Name: Cc-115

Cat. No.: B560069

Application Notes: In Vitro Use of Cc-115

Introduction

Cc-115 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of
mammalian Target of Rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-
PK).[1][2][3] Its targeted mechanism of action makes it a compound of significant interest in
oncology research and drug development. Cc-115 has demonstrated robust anti-proliferative
and pro-apoptotic activity across a wide array of hematological and solid tumor cell lines.[1][4]

Mechanism of Action
Cc-115 exerts its anti-cancer effects by simultaneously targeting two critical cellular pathways:

e« mTOR Pathway Inhibition: Cc-115 inhibits both mTOR Complex 1 (mMTORC1) and mTOR
Complex 2 (ImTORC?2).[2] The mTOR pathway is a central regulator of cell growth,
proliferation, metabolism, and survival, and its dysregulation is a common feature in many
cancers.[5]

e DNA-PK Pathway Inhibition: As a key enzyme in the Non-Homologous End Joining (NHEJ)
pathway, DNA-PK is essential for the repair of DNA double-strand breaks (DSBs).[1][2] By
inhibiting DNA-PK, Cc-115 compromises the cell's ability to repair DNA damage, leading to
the accumulation of genomic instability and subsequent cell death.[1] This mechanism is
particularly effective in cancer cells that already exhibit high levels of replication stress and

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b560069?utm_src=pdf-interest
https://www.benchchem.com/product/b560069?utm_src=pdf-body
https://www.benchchem.com/product/b560069?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650372/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/dna-pk-tor-kinase-inhibitor-cc-115
https://www.cancer-research-network.com/2024/06/06/cc-115-is-a-dual-dna-pk-and-mtor-kinase-inhibitor-for-various-cancers-research/
https://www.benchchem.com/product/b560069?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650372/
https://www.oncotarget.com/article/20342/
https://www.benchchem.com/product/b560069?utm_src=pdf-body
https://www.benchchem.com/product/b560069?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/dna-pk-tor-kinase-inhibitor-cc-115
https://www.researchgate.net/figure/CC-115-induces-cytotoxic-anti-proliferative-and-cytostatic-activity-in-primary-human_fig1_361392581
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650372/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/dna-pk-tor-kinase-inhibitor-cc-115
https://www.benchchem.com/product/b560069?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650372/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

reliance on DNA damage repair pathways for survival.[1] Furthermore, inhibition of DNA-PK
by Cc-115 can also indirectly reduce the activity of Ataxia-Telangiectasia Mutated (ATM)
kinase.[4]

This dual inhibition strategy not only blocks cancer cell proliferation and survival signals but
also prevents the repair of DNA damage, a combination that can lead to synthetic lethality,
especially in tumors with pre-existing deficiencies in other DNA repair pathways, such as those
with non-functional ATM.[1][4]

Applications in In Vitro Research
Cc-115 is a valuable tool for a variety of in vitro cancer research applications, including:

o Evaluating Anti-proliferative and Cytotoxic Effects: Assessing the impact of mMTOR and DNA-
PK inhibition on the growth and viability of cancer cell lines.

o Studying DNA Damage Response: Investigating the role of the NHEJ pathway in cancer cell
survival and its potential as a therapeutic target.

o Mechanism of Action Studies: Elucidating the downstream effects of dual mMTOR/DNA-PK
inhibition on cellular signaling, apoptosis, and cell cycle progression.

o Combination Therapy Screening: Evaluating the synergistic potential of Cc-115 with DNA-
damaging agents (e.g., chemotherapy, radiation) or other targeted therapies.[6]

o Biomarker Discovery: ldentifying potential pharmacodynamic markers to monitor drug activity
in a preclinical setting.[4]

Data Presentation
Table 1: In Vitro Inhibitory Activity of Cc-115
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. IC50 / Effective
Target/Process Cell Line/System . Reference
Concentration

MTOR Kinase Enzyme Assay 21 nM [3]
DNA-PK Enzyme Assay 13nM [3]
] ] PC-3 (Prostate

Cell Proliferation 138 nM [3]
Cancer)
CLL (Chronic

Cell Death Lymphocytic 0.51 uM [7]
Leukemia)

Cell Death Healthy B Cells 0.93 uM [7]

o 30 - 300 nM
Cell Viability pCanl (NSCLC) [5]

(significant effect)

] ] 786-0 (Renal Cell
Apoptosis Induction ) 1-10uM [8]
Carcinoma)

Table 2: Recommended Concentration Ranges for In
Vitro Assays

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.cancer-research-network.com/2024/06/06/cc-115-is-a-dual-dna-pk-and-mtor-kinase-inhibitor-for-various-cancers-research/
https://www.cancer-research-network.com/2024/06/06/cc-115-is-a-dual-dna-pk-and-mtor-kinase-inhibitor-for-various-cancers-research/
https://www.cancer-research-network.com/2024/06/06/cc-115-is-a-dual-dna-pk-and-mtor-kinase-inhibitor-for-various-cancers-research/
https://www.selleckchem.com/products/cc-115.html
https://www.selleckchem.com/products/cc-115.html
https://www.researchgate.net/figure/CC-115-induces-cytotoxic-anti-proliferative-and-cytostatic-activity-in-primary-human_fig1_361392581
https://pmc.ncbi.nlm.nih.gov/articles/PMC7655216/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Recommended

Incubation

Assay Type Cell Type . . Reference
Concentration  Time
Cell Viability
NSCLC 30 - 300 nM 48 - 72 hours [5]
(CCK-8)
Colony o
) NSCLC 30 - 300 nM Not Specified [5]
Formation
Apoptosis
NSCLC 30 - 300 nM 72 hours [5]
(Trypan Blue)
Proliferation -
NSCLC 100 nM Not Specified [5]
(EdU)
Cell Cycle (PI
o NSCLC 100 nM 36 hours [5]
Staining)
Migration/Invasio
NSCLC 100 nM 24 hours [5]
n
Western Blot ]
30 minutes (pre-
(Target CLL 0.35,1,3.5uM [7]
] treatment)
Modulation)

Experimental Protocols
Protocol 1: General Cell Culture and Maintenance

This protocol provides a general workflow for handling and preparing cells for experiments with

Cc-115. Specific media and conditions should be optimized for the cell line in use.

e Cell Thawing and Expansion:

o Thaw cryopreserved cells rapidly in a 37°C water bath.[9]

o Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth

medium.

o Centrifuge at approximately 200 x g for 5 minutes.
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o Resuspend the cell pellet in fresh complete growth medium and transfer to an appropriate
culture flask.

o Incubate at 37°C in a humidified atmosphere with 5% CO..

o Cell Passaging:

[e]

When cells reach 80-90% confluency, aspirate the medium.
o Wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

o Add an appropriate dissociation reagent (e.g., Trypsin-EDTA or TrypLE) and incubate until
cells detach.

o Neutralize the dissociation reagent with complete growth medium and collect the cell
suspension.

o Centrifuge at 200 x g for 5 minutes.
o Resuspend the pellet and seed new flasks at the desired density.
e Preparation of Cc-115 Stock Solution:

o Cc-115 is typically supplied as a solid. Prepare a high-concentration stock solution (e.g.,
10 mM) in Dimethyl Sulfoxide (DMSO).

o Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and
store at -20°C or -80°C.

o On the day of the experiment, dilute the stock solution to the desired final concentrations
using the appropriate cell culture medium. Ensure the final DMSO concentration in the
culture medium is consistent across all treatments (including vehicle control) and is non-
toxic to the cells (typically < 0.1%).

Protocol 2: Cell Viability Assay (e.g., using CCK-8)

This assay measures the inhibition of cell growth and proliferation.
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o Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-
8,000 cells/well) in 100 pL of complete growth medium.

 Incubation: Allow cells to adhere and stabilize by incubating for 24 hours at 37°C, 5% COs-.

o Treatment: Prepare serial dilutions of Cc-115 in culture medium. Remove the existing
medium from the wells and add 100 pL of the medium containing the various concentrations
of Cc-115. Include wells for "vehicle control" (medium with DMSO) and "untreated control".

 Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[5]
e Assay: Add 10 pL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
o Measurement: Measure the absorbance at 450 nm using a microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a
dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Caspase Activity)

This protocol measures the induction of apoptosis via caspase activation.

o Cell Seeding and Treatment: Seed cells in a 96-well plate (white-walled for luminescence)
and treat with Cc-115 as described in the cell viability protocol (e.g., concentrations from 1-
10 uM for RCC cells).[8]

 Incubation: Incubate for a predetermined time point (e.g., 24, 48 hours).

o Assay Execution: Use a commercial luminescent caspase-3/7 assay kit according to the
manufacturer's instructions.

e Lysis: Add the caspase reagent directly to the wells, mix, and incubate at room temperature
for 1-2 hours.

o Measurement: Measure the luminescence using a plate reader.

» Analysis: Normalize the caspase activity to the number of viable cells (can be runin a
parallel plate) or express as fold-change relative to the vehicle control.
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Protocol 4: Western Blot for Target Engagement

This protocol is used to confirm that Cc-115 is inhibiting its targets within the cell.

Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes. Grow until they
reach ~70-80% confluency.

Treatment: Treat the cells with various concentrations of Cc-115 for the desired time (e.g., 30
minutes to 24 hours).[7] For DNA-PK target engagement, it may be necessary to induce
DNA damage (e.g., with radiation or bleomycin) after Cc-115 pre-treatment.[7]

Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer
(e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 ug) on an SDS-
PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

o Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered
Saline with Tween-20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

= p-DNA-PKcs (S2056)

= Total DNA-PKcs

» p-AKT (S473)

= Total AKT

» p-S6 Ribosomal Protein (S235/236)

= Total S6
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= Aloading control (e.g., B-actin or GAPDH)

o Wash the membrane with TBST and incubate with an appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

e Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein
levels to the total protein levels to show target inhibition.

Mandatory Visualization
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Caption: Mechanism of action of Cc-115, a dual inhibitor of mMTOR and DNA-PK.
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Caption: General experimental workflow for evaluating Cc-115 in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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